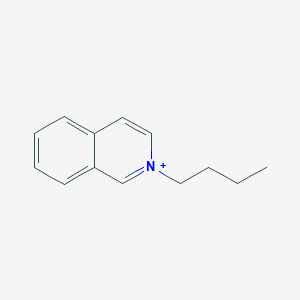

Isoquinolinium, 2-butyl-

Description

The field of organic chemistry is rich with diverse molecular architectures, among which heterocyclic compounds play a pivotal role. wikipedia.org Isoquinolinium, 2-butyl-, a specific example of a quaternary isoquinolinium salt, belongs to a significant class of N-heterocyclic compounds that are the subject of extensive research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

46316-04-5 |

|---|---|

Molecular Formula |

C13H16N+ |

Molecular Weight |

186.27 g/mol |

IUPAC Name |

2-butylisoquinolin-2-ium |

InChI |

InChI=1S/C13H16N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-8,10-11H,2-3,9H2,1H3/q+1 |

InChI Key |

QIPOHFUODFGVHI-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+]1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoquinolinium, 2 Butyl and Its Derivatives

N-Alkylation and Protonation Strategies for Isoquinolinium Cation Formation

The formation of the isoquinolinium cation is fundamentally achieved through the quaternization of the nitrogen atom in the isoquinoline (B145761) ring. This can be accomplished via direct alkylation or protonation, with N-alkylation being the primary route to derivatives like Isoquinolinium, 2-butyl-.

The most direct method for synthesizing Isoquinolinium, 2-butyl-, is the N-alkylation of isoquinoline with a suitable butylating agent. This reaction, a classic Menshutkin reaction, involves the nucleophilic attack of the nitrogen atom of the isoquinoline on the electrophilic carbon of the butylating agent. Typically, butyl halides such as 1-bromobutane (B133212) or 1-iodobutane (B1219991) are employed. The reaction is often performed by heating the isoquinoline with the alkyl halide, either neat or in a suitable solvent like acetonitrile (B52724), acetone, or DMF. The resulting Isoquinolinium, 2-butyl- salt precipitates from the reaction mixture or is isolated after solvent removal.

The efficiency of this direct alkylation depends on several factors, including the nature of the leaving group on the butylating agent (I > Br > Cl), the reaction temperature, and the solvent polarity. The quaternization is generally a high-yielding process, providing a straightforward entry into this class of compounds.

The length and structure of the alkyl chain on the alkylating agent can influence the rate and efficiency of the N-alkylation of isoquinoline. While the fundamental mechanism remains the same, steric and electronic factors come into play.

Reaction Rate: Generally, the rate of N-alkylation decreases as the steric bulk of the alkylating agent increases. For a series of straight-chain alkyl halides, the difference in reactivity from methyl to butyl is often moderate, but branching on the alkyl chain (e.g., using a sec-butyl or tert-butyl halide) can significantly hinder the reaction rate due to increased steric hindrance around the reaction center.

Reaction Conditions: Longer alkyl chains may require more forcing conditions (higher temperatures, longer reaction times) to achieve complete conversion compared to smaller alkyl groups like methyl or ethyl.

Product Properties: The length of the alkyl chain primarily affects the physical properties of the resulting isoquinolinium salt, such as its solubility, melting point, and crystallinity. Longer alkyl chains increase the lipophilicity of the cation.

The following table summarizes the general trends observed in the N-alkylation of isoquinoline with various alkyl halides.

| Alkyl Halide | Relative Reactivity | Typical Conditions | Resulting Cation Lipophilicity |

| Methyl Iodide | Very High | Room Temp to Reflux | Low |

| Ethyl Bromide | High | Reflux | Moderate |

| n-Propyl Bromide | Moderate | Reflux, extended time | Moderate-High |

| n-Butyl Bromide | Moderate | Reflux, extended time | High |

Transition-Metal-Catalyzed Annulation and Coupling Reactions

Modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods for constructing the isoquinoline and isoquinolinium core. These strategies offer access to a wider range of substituted derivatives that are not easily accessible through classical methods.

Rhodium catalysis has emerged as a powerful tool for the synthesis of isoquinoline derivatives through C–H activation and annulation. nih.govresearchgate.net In a typical approach, a benzaldimine (or a related compound with a directing group) undergoes Rh(III)-catalyzed C–H activation at the ortho-position of the benzene (B151609) ring. nih.govresearchgate.netnih.govrsc.org This rhodacycle intermediate then reacts with an alkyne in a [4+2] annulation fashion to construct the isoquinoline core. researchgate.net

This method is highly versatile, allowing for the incorporation of various substituents on both the benzene ring and the newly formed pyridinone ring, depending on the choice of starting materials and the alkyne coupling partner. nih.gov The use of an oxidizing directing group strategy in some variations allows for the synthesis of isoquinolones. nih.govrsc.org While this method typically produces neutral isoquinoline derivatives, subsequent N-alkylation can be used to generate the corresponding isoquinolinium salts.

Palladium and copper catalysts are widely used in the synthesis of isoquinolines via coupling and cyclization reactions. organic-chemistry.org One prominent strategy involves the palladium-catalyzed coupling of an o-halo-benzaldimine with a terminal alkyne, followed by a copper-catalyzed cyclization of the resulting iminoalkyne intermediate. organic-chemistry.orgnih.gov This dual-catalyst system allows for a one-pot synthesis of isoquinolines in excellent yields. organic-chemistry.orgnih.gov

Variations of this methodology include:

Palladium-Catalyzed Cyclization/Olefination: The cyclization of 2-(1-alkynyl)arylaldimines in the presence of alkenes, catalyzed by Pd(II), can produce 4-substituted isoquinolines. nih.govresearchgate.net

Copper-Catalyzed Cyclization: Copper catalysts can be used independently for the cyclization of pre-formed substrates. For instance, CuCl2 has been used for the coupling-cyclization of 2-iodobenzamides with terminal alkynes to yield isoquinolin-1(2H)-ones. nih.gov Similarly, copper(I) catalysts can promote the tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile to form densely functionalized isoquinolines. nih.govorganic-chemistry.org

These methods are valued for their broad substrate scope and functional group tolerance, providing access to a diverse library of isoquinoline structures which can then be N-butylated. rsc.orgresearchgate.netisroset.org

Dearomatization Strategies and Cascade Reactions

Isoquinolinium salts, including Isoquinolinium, 2-butyl-, are excellent substrates for dearomatization reactions, which transform the flat, aromatic ring system into a three-dimensional, saturated or partially saturated heterocyclic structure. acs.org These reactions are of great interest as they provide rapid access to complex molecular scaffolds found in many natural products. nih.govacs.orgnih.gov

Dearomatization can be initiated by the nucleophilic addition of a hydride donor (reductive dearomatization) or a carbon nucleophile to the C1 position of the isoquinolinium ring. nih.gov The resulting 1,2-dihydroisoquinoline (B1215523) is a versatile enamine intermediate that can participate in subsequent reactions. acs.org

Cascade reactions often begin with the in situ formation of an isoquinolinium salt, followed by a series of transformations. rsc.org For example, a reaction can be initiated by heating isoquinoline with an α-halo carbonyl compound to form an isoquinolinium salt, which then undergoes deprotonation to form an ylide. acs.org This reactive intermediate can then engage in cycloaddition reactions. acs.org Such cascade processes, which often involve dearomatization and rearomatization steps, enable the efficient construction of complex fused heterocyclic systems in a single pot. acs.orgorganic-chemistry.org These strategies highlight the synthetic utility of the isoquinolinium core as a building block for generating molecular complexity. acs.orgbuchler-gmbh.com

Nucleophilic Addition to Isoquinolinium Ions

The dearomatization of isoquinolinium salts via nucleophilic addition represents a powerful strategy for the synthesis of highly functionalized tetrahydroisoquinolines. The disruption of the aromatic system requires energy, which is often compensated by the formation of strong carbon-carbon, carbon-hydrogen, or carbon-heteroatom bonds. acs.org This process typically results in the 1,2- or 1,4-functionalization of the isoquinoline ring. acs.org

A common approach involves the use of hydride donors. For instance, the reduction of chiral hexafluorophosphate (B91526) isoquinolinium salts with sodium cyanoborohydride (NaBH3CN) can yield the corresponding tetrahydroisoquinoline. nih.gov More recently, hydrosilanes have been employed as effective hydride donors in cascade reactions starting with the 1,2-reductive dearomatization of N-isoquinolinium salts. nih.gov This initial hydride transfer to the C1 position of the isoquinolinium salt forms a reactive enamine intermediate, which can then participate in subsequent transformations. nih.gov

Beyond hydrides, a variety of nucleophiles can be employed. Copper-catalyzed protocols have gained attention for the dearomatization of isoquinolines due to the low cost and environmentally benign nature of copper. acs.org These methods facilitate the 1,2- or 1,4-nucleophilic additions under mild conditions. acs.org The scope of nucleophiles includes organometallic reagents and enolates, which can add to the electron-deficient isoquinolinium ring, leading to the formation of new carbon-carbon bonds. The regioselectivity of these additions can often be controlled by the nature of the nucleophile and the reaction conditions.

| Nucleophile Source | Reagent Example | Product Type | Reference |

| Hydride | Sodium cyanoborohydride (NaBH3CN) | Tetrahydroisoquinoline | nih.gov |

| Hydride | Phenylsilane (PhSiH3) | 1,2-Dihydroisoquinoline (enamine intermediate) | nih.gov |

| Diborylalkyl reagents | 1,1-Diborylalkanes with CuCl | 1,2-Dihydropyridines (extended to isoquinolines) | acs.org |

Tandem Cycloaddition Reactions Involving Isoquinolinium Ylides

Isoquinolinium ylides are versatile 1,3-dipoles that readily participate in cycloaddition reactions, providing access to complex, fused heterocyclic systems. rsc.org Tandem cycloaddition sequences, in particular, enable the rapid construction of multiple rings and stereocenters in a single operation.

A notable example is the dearomative [3+2] cycloaddition reaction between isoquinolinium ylides and various dipolarophiles, such as enamides, dienamides, and trienamides. rsc.org These reactions can be catalyzed by chiral π-Cu(II) complexes, proceeding in a site-selective, exo/endo-selective, and enantioselective manner. rsc.org This methodology provides access to pyrroloisoquinoline derivatives with up to three chiral carbon centers. rsc.org

Furthermore, tandem double [3+2] cycloaddition reactions have been developed. For instance, the reaction of N-cyanomethylisoquinolinium chloride with aromatic aldehydes and two molecules of 1,3-indanedione can afford unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. acs.orgnih.gov An even more complex sequence, a [3+2]–[4+2]–[3+2] cycloaddition, has been reported where the isoquinolinium salt acts as a 1,3-dipole, an electron-rich dienophile, and an electron-deficient diene in a three-component reaction with aromatic aldehydes and indan-1,3-dione. rsc.org This remarkable transformation generates polycyclic compounds with ten stereogenic centers in a highly regio- and diastereoselective manner. rsc.org

| Reaction Type | Reactants | Catalyst | Product Skeleton | Reference |

| Dearomative [3+2] Cycloaddition | Isoquinolinium ylide, enamides/dienamides | Chiral π-Cu(II) complex | Pyrroloisoquinoline | rsc.org |

| Tandem Double [3+2] Cycloaddition | N-cyanomethylisoquinolinium chloride, aromatic aldehydes, 1,3-indanedione | Triethylamine | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] | acs.orgnih.gov |

| [3+2]–[4+2]–[3+2] Cycloaddition | Isoquinolinium ylide, aromatic aldehydes, indan-1,3-dione | Not specified | Polycyclic framework with ten stereocenters | rsc.org |

Stereoselective Dearomatization and Annulation Processes

The stereoselective dearomatization of isoquinolinium salts is a powerful tool for generating three-dimensional complexity from planar aromatic precursors. researchgate.net These reactions often involve an initial nucleophilic addition to disrupt the aromaticity, creating a reactive intermediate that can be trapped intramolecularly or intermolecularly to form new rings. researchgate.net

A diastereoselective dearomative bifunctionalization of isoquinolinium salts has been developed to access bridged tetrahydroisoquinolines. rsc.org This strategy utilizes allenes and amines as reaction partners to generate a binucleophilic species in situ, which then engages in the dearomatization process. rsc.org Annulation reactions, where a new ring is formed on the existing isoquinoline core, are also prevalent. nih.gov For example, C3-methyl isoquinolinium salts can react with enones in the presence of a rhodium catalyst to deliver annulation products as single diastereomers. nih.gov

The construction of the isoquinolone ring, a common motif in natural products and pharmaceuticals, has been achieved through various annulation protocols. mdpi.com These include the intermolecular [4+2] annulation of ortho-halobenzamides with alkynes and the rhodium-catalyzed cyclocondensation of benzocyclobutenols with isocyanates. mdpi.com These methods often rely on the activation of C-H, C-X (where X is a halogen), N-H, or N-O bonds to facilitate ring formation. mdpi.com

| Strategy | Key Reagents/Catalyst | Resulting Structure | Key Feature | Reference |

| Dearomative Bifunctionalization | Allenes, amines | Bridged tetrahydroisoquinolines | In situ generation of a binucleophilic species | rsc.org |

| Reductive Annulation | C3-methyl isoquinolinium salt, enone, Rh-catalyst | Polycyclic tetrahydroisoquinoline | High diastereoselectivity | nih.gov |

| Intermolecular [4+2] Annulation | ortho-Halobenzamides, alkynes, Ni-catalyst | N-substituted isoquinolones | C-X/N-H activation | mdpi.com |

| Cyclocondensation | Benzocyclobutenols, isocyanates, Rh-catalyst | 3-Substituted isoquinolones | Formal amide fragment insertion into an aryl C–C(sp3) bond | mdpi.com |

Other Emerging Synthetic Approaches

Innovation in synthetic methodology continues to provide novel and more efficient routes to isoquinolinium-derived compounds. This subsection explores cutting-edge techniques, including the application of physical energy sources to promote reactions and the fundamental rethinking of molecular frameworks through skeletal editing.

Ultrasound-Promoted Synthesis of Isoquinolinium-Derived Compounds

Sonochemistry, the application of ultrasound to chemical reactions, offers several advantages, including shorter reaction times, milder conditions, and improved yields. tandfonline.comwikipedia.org The physical phenomenon responsible for these effects is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. wikipedia.org

This technology has been successfully applied to the synthesis of isoquinoline and its derivatives. For example, isoquinolinium salts can be oxidized by potassium tert-butylate in tert-butanol (B103910) under ultrasonic irradiation to yield isoquinolones in good to quantitative yields. tandfonline.com This method is noted for its easier work-up compared to traditional approaches. tandfonline.com Another application is the copper-catalyzed coupling of 2-iodobenzamide (B1293540) with 1-ethynylcycloalkanol under ultrasound irradiation, which leads to the formation of isoquinolin-1(2H)-one derivatives. nih.govresearchgate.net This process involves a sequential α-arylation and intramolecular C-N bond cyclization, both facilitated by the ultrasonic energy. researchgate.netnih.gov The use of ultrasound represents a greener and more efficient alternative for the synthesis of these important heterocyclic compounds. nih.gov

| Reaction | Reactants | Catalyst/Reagent | Key Advantage | Reference |

| Oxidation | Isoquinolinium salts | Potassium tert-butylate | Shorter reaction times, easier work-up, good yields | tandfonline.com |

| Coupling/Cyclization | 2-Iodobenzamide, 1-ethynylcycloalkanol | Cu(OAc)2 | One-pot, sequential reaction | nih.govresearchgate.net |

| Selenocyclization | o-Alkynyl benzaldehyde (B42025) oximes, diorganyl diselenides | Oxone | Access to 4-(selanyl)-isoquinoline-N-oxides | nih.gov |

Skeletal Editing and Nitrogen-to-Carbon Transmutation in Isoquinoline Systems

Skeletal editing is an emerging paradigm in organic synthesis that involves the precise insertion, deletion, or swapping of atoms within a molecular framework to rapidly generate structural diversity. researchgate.netnih.gov This approach moves beyond traditional peripheral group functionalization to directly modify the core of a molecule.

One fascinating application of skeletal editing is the synthesis of isoquinolines from different ring systems. For example, a one-step protocol has been developed to synthesize isoquinolines from indenes, which involves the insertion of a nitrogen atom. chemistryworld.comresearchgate.net This type of transformation allows for the conversion of readily available hydrocarbon feedstocks into valuable nitrogen-containing heterocycles. chemistryworld.com

A more profound type of skeletal editing is atom transmutation, where one element in a ring is replaced by another. The direct conversion of a carbon atom in a heteroaromatic ring to a nitrogen atom (C-to-N transmutation) is a significant challenge but offers a powerful tool for drug discovery. nih.govresearchgate.net Conversely, N-to-C transmutation has also been explored. chemrxiv.orgacs.org While direct N-to-C transmutation specifically in 2-butyl-isoquinolinium has not been extensively detailed, the overarching strategy involves ring-opening of the azaarene N-oxide followed by a ring-closing event that incorporates a carbon source and expels the nitrogen atom. chemrxiv.orgacs.org These advanced strategies represent the frontier of synthetic chemistry, enabling the conceptual redesign of molecular scaffolds. researchgate.net

| Transformation Type | Starting Material | Product | Key Concept | Reference |

| Skeletal Editing (N-insertion) | Indenes | Isoquinolines | Single-atom insertion to build a heterocyclic core | chemistryworld.comresearchgate.net |

| Skeletal Editing (C-to-N Transmutation) | Quinolines | Quinazolines | Direct conversion of a heteroaromatic carbon to nitrogen | nih.govresearchgate.net |

| N-to-C Transmutation | Azaarene N-oxides | All-carbon arenes | Ring-opening, carbon-source incorporation, ring-closing | chemrxiv.orgacs.org |

Reaction Mechanisms and Chemical Reactivity of Isoquinolinium, 2 Butyl

Nucleophilic Attack and Electrophilic Reactivity of the Iminium Bond

The Isoquinolinium, 2-butyl- cation possesses a polarized iminium bond (C=N+), rendering the C-1 position highly susceptible to nucleophilic attack. This electrophilicity is a cornerstone of its reactivity, enabling the formation of 1,2-dihydroisoquinoline (B1215523) derivatives. Various nucleophiles, including organometallic reagents, hydrides, and enolates, can add to this position, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

The general mechanism for nucleophilic addition to the iminium bond of an N-alkylisoquinolinium salt is depicted below:

Figure 1: General mechanism of nucleophilic attack at the C-1 position of an N-alkylisoquinolinium cation.

The rate and efficiency of this nucleophilic attack are influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the isoquinoline (B145761) ring. For instance, "hard" nucleophiles like organolithium reagents tend to add irreversibly, while "softer" nucleophiles may undergo reversible addition.

Generation and Reactivity of Isoquinolinium N-Ylides

In the presence of a suitable base, the 2-butylisoquinolinium cation can be deprotonated at the carbon atom adjacent to the nitrogen, leading to the in-situ formation of a highly reactive isoquinolinium N-ylide. These ylides are 1,3-dipoles and serve as versatile intermediates in a variety of chemical transformations.

The general scheme for the generation of an isoquinolinium N-ylide is as follows:

Figure 2: Base-mediated generation of an isoquinolinium N-ylide from a 2-alkylisoquinolinium salt.

Cycloaddition Reactions (e.g., [3+2] cycloadditions)

One of the most significant applications of isoquinolinium N-ylides is their participation in [3+2] cycloaddition reactions with various dipolarophiles. nih.govrsc.orgnih.gov This powerful synthetic strategy allows for the stereoselective construction of pyrrolo[2,1-a]isoquinoline frameworks, which are prevalent in numerous natural products and biologically active molecules.

The reaction proceeds via a concerted or stepwise mechanism, where the 1,3-dipolar ylide reacts with a double or triple bond of the dipolarophile to form a five-membered ring. A wide range of dipolarophiles, including alkenes, alkynes, and carbonyl compounds, can be employed in these reactions.

While a specific example for the 2-butylisoquinolinium ylide is not extensively documented, the general reactivity pattern is well-established for other N-alkylisoquinolinium ylides. For instance, the reaction of N-phenacylisoquinolinium ylide with various dipolarophiles yields highly functionalized pyrrolo[2,1-a]isoquinolines. It is anticipated that the 2-butylisoquinolinium ylide would undergo similar transformations.

Zwitterionic Intermediates and Their Transformations

The reactions of isoquinolinium N-ylides often involve the formation of zwitterionic intermediates. nih.govmdpi.comnih.gov These species, which possess both a positive and a negative formal charge, are typically transient and readily undergo further transformations. For example, in the context of [3+2] cycloaddition reactions, a zwitterionic intermediate can be formed upon the initial nucleophilic attack of the ylide on the dipolarophile, which then cyclizes to form the final product.

The stability and reactivity of these zwitterionic intermediates can be influenced by the solvent polarity and the nature of the substituents on both the ylide and the dipolarophile. In some cases, these intermediates can be trapped or undergo alternative reaction pathways, leading to a diverse array of products.

Role of Steric and Electronic Effects on Reactivity

The reactivity of Isoquinolinium, 2-butyl- is modulated by both steric and electronic effects imparted by the N-butyl group.

Steric Effects: The butyl group, being a moderately bulky alkyl substituent, can exert steric hindrance at the nitrogen atom. fiveable.mewikipedia.orgresearchgate.netencyclopedia.com This can influence the approach of nucleophiles to the C-1 position and the geometry of the transition states in cycloaddition reactions. Compared to a smaller methyl group, the butyl group might slightly decrease the rate of reactions where a bulky nucleophile is involved. However, in many cases, this steric effect is not significant enough to completely inhibit reactivity.

Electronic Effects: The butyl group is an electron-donating group through an inductive effect. This property increases the electron density at the nitrogen atom, which can influence the stability of the isoquinolinium cation and the corresponding N-ylide. The electron-donating nature of the butyl group can slightly decrease the electrophilicity of the iminium bond compared to systems with electron-withdrawing N-substituents. Conversely, it can increase the nucleophilicity of the corresponding N-ylide.

Below is a table summarizing the general steric and electronic parameters for common alkyl groups, which helps in contextualizing the influence of the butyl group.

| Alkyl Group | Taft Steric Parameter (Es) | Inductive Effect (σ*) |

| Methyl | 0.00 | 0.00 |

| Ethyl | -0.07 | -0.10 |

| n-Propyl | -0.36 | -0.12 |

| n-Butyl | -0.39 | -0.13 |

| Isopropyl | -0.47 | -0.19 |

| tert-Butyl | -1.54 | -0.30 |

This table presents generally accepted values for steric and electronic parameters of common alkyl groups to provide a comparative context for the n-butyl group.

Redox Mechanisms and Electrochemical Transformations

The redox chemistry of N-alkylisoquinolinium salts, including the 2-butyl derivative, is an area of growing interest. These compounds can undergo electrochemical reduction, typically involving the transfer of one or two electrons to the aromatic system. The reduction potential is influenced by the nature of the N-substituent and the substituents on the isoquinoline ring.

Catalytic Reactivity and Mechanistic Pathways in Organic Transformations

Quaternary ammonium (B1175870) salts, including isoquinolinium derivatives, have found applications as phase-transfer catalysts and, in some cases, as organocatalysts. rsc.org While the catalytic activity of Isoquinolinium, 2-butyl- itself is not extensively documented, related structures are known to promote various organic reactions.

For instance, N-alkylpyridinium salts have been employed as electrophiles in Morita-Baylis-Hillman reactions. The catalytic cycle would likely involve the activation of substrates through the formation of key intermediates. The specific mechanistic pathways would depend on the nature of the reaction being catalyzed. Further research is needed to fully explore the potential of Isoquinolinium, 2-butyl- as a catalyst in organic synthesis.

Advanced Spectroscopic and Structural Characterization of Isoquinolinium, 2 Butyl Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Isoquinolinium, 2-butyl-. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial relationships of atoms within the molecule can be established. nih.gov

For a compound such as Isoquinolinium, 2-butyl-, ¹H and ¹³C NMR spectra provide foundational information. The ¹H NMR spectrum would exhibit characteristic signals for the protons on the isoquinolinium core and the N-butyl group. The aromatic protons of the isoquinolinium ring typically appear in the downfield region (δ 7.5-9.5 ppm) due to the deshielding effect of the aromatic ring current and the positively charged nitrogen atom. The protons of the butyl group would appear in the upfield region, with the methylene protons adjacent to the nitrogen (N-CH₂) being the most deshielded of the alkyl chain (typically δ 4.5-5.0 ppm).

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The quaternary carbons and the carbons of the isoquinolinium ring would resonate at lower field (δ 120-150 ppm), while the aliphatic carbons of the butyl group would be found at higher field (δ 10-60 ppm).

To confirm assignments and elucidate finer structural details, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. COSY experiments reveal proton-proton coupling networks, allowing for the mapping of adjacent protons within the butyl chain and the aromatic system. nih.gov HSQC correlates directly bonded proton and carbon atoms, providing definitive C-H assignments. For more complex analogues, HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations, confirming the connection of the butyl group to the nitrogen atom of the isoquinolinium ring. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isoquinolinium, 2-butyl- This table is predictive and based on typical values for N-alkylisoquinolinium salts.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isoquinolinium Aromatic C-H | 7.5 - 9.5 | 120 - 150 |

| N-CH₂ (butyl) | 4.5 - 5.0 | ~55 |

| N-CH₂-CH₂ (butyl) | 1.8 - 2.2 | ~30 |

| N-(CH₂)₂-CH₂ (butyl) | 1.3 - 1.6 | ~20 |

| N-(CH₂)₃-CH₃ (butyl) | 0.9 - 1.2 | ~13 |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. ksu.edu.sa These methods are complementary and provide a characteristic "fingerprint" for a compound based on the vibrations of its functional groups. edinst.com For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, a change in polarizability is required. edinst.com

For Isoquinolinium, 2-butyl-, the IR and Raman spectra would be dominated by vibrations associated with the aromatic isoquinolinium ring and the aliphatic butyl chain.

Aromatic Ring Vibrations : The C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring give rise to a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region. nih.gov

Alkyl Chain Vibrations : The C-H stretching vibrations of the butyl group's CH₂ and CH₃ groups appear in the 2850-3000 cm⁻¹ region. Bending vibrations for these groups (scissoring, rocking, wagging) are found in the 1350-1470 cm⁻¹ range. libretexts.org

C-N Vibrations : The C-N stretching vibration associated with the N-butyl bond and the ring nitrogen would also be present, typically in the 1000-1250 cm⁻¹ region.

A molecule with N atoms has 3N-6 normal modes of vibration (or 3N-5 for linear molecules). wikipedia.org These modes correspond to the fundamental ways the atoms in a molecule can move relative to each other without changing the center of mass. youtube.com Each of these modes can be categorized as a stretching (change in bond length) or bending (change in bond angle) vibration.

The vibrational spectrum of an Isoquinolinium, 2-butyl- salt is a superposition of all its IR and Raman-active normal modes. The specific frequencies and intensities of the absorption (IR) or scattering (Raman) bands create a unique spectral fingerprint. americanpharmaceuticalreview.com For instance, the asymmetric C-H stretching of the methyl group and the symmetric stretching of the methylene groups in the butyl chain can often be distinguished. Similarly, in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹), which are highly sensitive to the substitution pattern on the isoquinoline (B145761) ring.

Table 2: Characteristic Vibrational Frequencies for Isoquinolinium, 2-butyl-

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | IR, Raman |

| Aliphatic C-H Bend | 1350 - 1470 | IR |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. pressbooks.pub The technique is particularly useful for analyzing compounds containing chromophores, such as the aromatic isoquinolinium ring system.

The UV-Vis spectrum of Isoquinolinium, 2-butyl- is expected to be dominated by electronic transitions within the conjugated π-system of the isoquinolinium core. The primary transitions observed are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). youtube.com

π→π Transitions: These are high-energy, high-intensity transitions involving the excitation of an electron from a π bonding orbital to a π antibonding orbital. For aromatic systems like isoquinoline, these typically result in strong absorption bands at shorter wavelengths (e.g., below 350 nm). psgcas.ac.inresearchgate.net

n→π Transitions: These transitions involve exciting an electron from a non-bonding orbital (like the lone pair on the nitrogen atom in the parent isoquinoline) to a π antibonding orbital. libretexts.org These are generally of lower intensity than π→π* transitions. masterorganicchemistry.com In the case of the isoquinolinium cation, the nitrogen lone pair is involved in bonding with the butyl group, so characteristic n→π* transitions may be absent or significantly altered compared to the neutral isoquinoline.

The position of the absorption maximum (λ_max) can be influenced by the solvent polarity. researchgate.net Conjugation with other groups on the isoquinoline ring can shift the λ_max to longer wavelengths (a bathochromic or red shift).

Table 3: Typical Electronic Transitions for Aromatic N-Heterocycles

| Transition Type | Typical λ_max Range (nm) | Relative Intensity |

|---|---|---|

| π → π | 200 - 350 | High |

| n → π | > 300 | Low |

X-ray Diffraction Analysis for Crystalline Structures

When Isoquinolinium, 2-butyl- analogues can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. whiterose.ac.uk This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. tcd.ie

The method relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms in the crystal. tcd.ie The resulting diffraction pattern is a unique function of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, a complete model of the unit cell—the basic repeating unit of the crystal—can be constructed. This reveals not only the molecular structure of the Isoquinolinium, 2-butyl- cation and its counter-ion but also how these ions pack together in the solid state, including any intermolecular interactions like hydrogen bonding or π-stacking. semanticscholar.org

The determination of the crystal structure of an isoquinolinium salt, such as a 2-butyl- derivative, involves several steps. First, a suitable single crystal is grown and mounted on a diffractometer. The crystal is then irradiated with X-rays, and the diffraction data are collected. This data is processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. rsc.org

Table 4: Example Crystallographic Data for an Isoquinoline Derivative Salt Data for methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate. semanticscholar.orgeurjchem.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.2804(5) |

| b (Å) | 8.1347(17) |

| c (Å) | 35.015(4) |

| Volume (ų) | 1504.1(4) |

Theoretical and Computational Studies of Isoquinolinium, 2 Butyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations are instrumental in determining the fundamental electronic properties and geometries of compounds like Isoquinolinium, 2-butyl-.

Optimization of Molecular Geometries and Energetics

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For Isoquinolinium, 2-butyl-, this involves finding the minimum energy conformation of the molecule. DFT methods, such as the B3LYP functional combined with a basis set like 6-31G*, are commonly employed for this purpose. researchgate.net

The geometry optimization would confirm the planarity of the aromatic isoquinolinium core. The butyl group, attached to the nitrogen atom, can adopt several conformations due to rotation around its C-C single bonds. Computational analysis identifies the global minimum energy structure, typically an extended-chain conformation to minimize steric hindrance, as well as other low-energy local minima. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Table 1: Representative Calculated Geometric Parameters for Isoquinolinium, 2-butyl- (Note: These are representative values based on DFT calculations for similar N-alkylated aromatic cations, as specific experimental or published computational data for Isoquinolinium, 2-butyl- is not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N-C (butyl, C1) | ~1.48 Å |

| Bond Length | C-C (ring) | ~1.37 - 1.41 Å |

| Bond Length | N-C (ring) | ~1.36 Å |

| Bond Angle | C-N-C (ring) | ~120° |

| Dihedral Angle | C(ring)-N-C(butyl)-C(butyl) | ~90° (for minimized steric clash) |

Analysis of Frontier Molecular Orbitals (FMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are key indicators of a molecule's ability to act as an electron donor (nucleophile) or electron acceptor (electrophile). taylorandfrancis.compku.edu.cn

For the Isoquinolinium, 2-butyl- cation, the HOMO is expected to be localized primarily on the fused aromatic ring system, while the LUMO would also be distributed across the electron-deficient isoquinolinium core. The positive charge of the cation significantly lowers the energy of the LUMO, making the molecule a good electrophile, susceptible to attack by nucleophiles. The butyl group, being an alkyl substituent, has a minor electronic effect and primarily influences the molecule's steric profile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter indicating the chemical reactivity and kinetic stability of the molecule. taylorandfrancis.com A smaller gap suggests that the molecule is more polarizable and more reactive.

Natural Bond Orbital (NBO) analysis can be used to calculate the charge distribution, revealing that the positive charge is not solely on the nitrogen atom but is delocalized across the entire aromatic system, particularly on the carbon atoms in positions 1 and 3. researchgate.net

Table 2: Representative FMO Energies for Isoquinolinium, 2-butyl- (Note: These are illustrative values for similar aromatic cations.)

| Orbital | Energy (eV) | Description |

| LUMO | ~ -3.5 eV | Localized on the isoquinolinium ring system; indicates electrophilic sites. |

| HOMO | ~ -8.0 eV | Localized on the isoquinolinium ring system; represents electron-donating ability. |

| HOMO-LUMO Gap | ~ 4.5 eV | Indicates high kinetic stability. |

Mechanistic Investigations through Computational Modeling

Beyond static properties, computational modeling is a powerful tool for exploring the dynamics of chemical reactions, including identifying reaction pathways and understanding the factors that control reaction rates and selectivity. energy.govpku.edu.cn

Transition State Analysis and Reaction Pathways

A transition state is a specific configuration along a reaction coordinate that represents the highest energy point on the minimum energy path between reactants and products. youtube.com Locating this first-order saddle point is crucial for calculating the activation energy (energy barrier) of a reaction, which is a primary determinant of the reaction rate.

For Isoquinolinium, 2-butyl-, a typical reaction to study would be its interaction with a nucleophile. Computational methods can map the potential energy surface as the nucleophile approaches the electrophilic isoquinolinium ring. By identifying the transition state structure, researchers can determine the activation energy barrier. For instance, the analysis might show whether a nucleophile preferentially attacks the C1 or C3 position by comparing the activation energies for the two competing pathways. These calculations can be performed in the gas phase or by including solvent effects, which can significantly influence reaction barriers. youtube.com

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are weak electromagnetic interactions between molecules or parts of a molecule, such as van der Waals forces, hydrogen bonds, and π-stacking. wikipedia.orgiupac.org These interactions are critical for understanding molecular recognition, self-assembly, and the structure of condensed phases. mdpi.com

NCI analysis is a computational technique used to visualize and characterize these weak interactions in real space. For Isoquinolinium, 2-butyl-, an NCI analysis would be particularly useful for studying its interactions with a counter-ion (e.g., bromide or tetrafluoroborate) or with solvent molecules. The analysis generates 3D plots that highlight regions of stabilizing (e.g., hydrogen bonding, π-stacking) and destabilizing (e.g., steric repulsion) interactions. This can reveal, for example, how a counter-ion is positioned relative to the aromatic ring or how solvent molecules arrange themselves around the cation. rsc.org

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. libretexts.org KIE studies, both experimental and computational, are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. nih.govepfl.ch

Computational KIE studies can be performed by calculating the vibrational frequencies of the reactant and the transition state for both the normal and isotopically substituted species (e.g., replacing a hydrogen with deuterium). For Isoquinolinium, 2-butyl-, a computational KIE study could probe the mechanism of a reaction involving the butyl group. For example, if a base-mediated elimination reaction were proposed, one could calculate the KIE for deuterating the carbon atom adjacent to the nitrogen (the α-position) or the next carbon (the β-position). A significant primary KIE (typically kH/kD > 2) upon deuteration at a C-H bond would provide strong evidence that this bond is being broken in the reaction's rate-determining step. libretexts.orgsnnu.edu.cn

Molecular Dynamics Simulations for Dynamic Behavior

While specific molecular dynamics (MD) simulations exclusively targeting the Isoquinolinium, 2-butyl- cation are not extensively documented in publicly available literature, the principles of such simulations are well-established for analogous ionic and molecular systems. MD simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into conformational changes, solvation dynamics, and interactions with surrounding species.

For a cation like Isoquinolinium, 2-butyl-, an MD simulation would typically involve defining a force field that describes the interatomic forces within the molecule and its interactions with a chosen solvent, such as water or an organic solvent. The simulation would then solve Newton's equations of motion for all atoms in the system over a series of small time steps, generating a trajectory of atomic positions and velocities.

From this trajectory, various dynamic properties can be analyzed:

Conformational Dynamics of the Butyl Chain: The flexibility of the n-butyl group attached to the nitrogen atom would be a key aspect to investigate. MD simulations can reveal the preferred conformations (e.g., anti vs. gauche rotamers) of the butyl chain and the energy barriers for transitions between them.

Solvation Structure: The arrangement of solvent molecules around the isoquinolinium core and the butyl chain can be characterized. This includes calculating radial distribution functions to understand the average distance and coordination number of solvent molecules around specific atoms of the cation.

Transport Properties: In simulations of the bulk ionic liquid or solution, properties like self-diffusion coefficients can be calculated, providing insights into the mobility of the cation.

General findings from MD simulations on similar organic cations show that the charged aromatic portion (the isoquinolinium ring system) would be strongly solvated by polar solvents, while the nonpolar butyl chain would experience hydrophobic interactions, potentially influencing aggregation behavior in aqueous solutions. biosimu.org

Prediction and Correlation with Experimental Spectroscopic Data

The correlation between theoretical predictions and experimental spectroscopic data is crucial for validating computational models and interpreting experimental results. For Isoquinolinium, 2-butyl-, this involves using quantum chemical methods to calculate spectroscopic parameters and comparing them with measured spectra.

Vibrational Spectroscopy (Infrared and Raman): Theoretical vibrational frequencies can be calculated using methods like Density Functional Theory (DFT). researchgate.net For the parent molecule, isoquinoline (B145761), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been shown to provide vibrational spectra that align well with experimental FT-IR and FT-Raman data after applying a suitable scaling factor. nih.gov

For Isoquinolinium, 2-butyl-, the calculated spectrum would be expected to show:

Vibrations characteristic of the isoquinoline ring, such as C-H stretching, C=C and C=N stretching, and ring breathing modes.

Vibrations associated with the butyl group, including symmetric and asymmetric C-H stretching, scissoring, wagging, and twisting modes.

The table below provides a hypothetical comparison based on known vibrational modes for isoquinoline and alkyl chains.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (Theoretical) | Corresponding Experimental Region (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (Butyl) | 3000 - 2850 | 3000 - 2850 |

| C=C/C=N Ring Stretch | 1650 - 1450 | 1650 - 1450 |

| CH₂ Scissoring (Butyl) | 1470 - 1450 | 1470 - 1450 |

| Ring Breathing/Deformation | 1200 - 1000 | 1200 - 1000 |

| C-N Stretch | 1350 - 1250 | 1350 - 1250 |

This is an interactive data table based on generalized data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can also predict NMR chemical shifts (¹H and ¹³C). The synthesis and basic characterization of a related compound, N-butylisoquinolinium bis(trifluoromethylsulfonyl)imide, included NMR spectral data. iaea.org Theoretical calculations for the Isoquinolinium, 2-butyl- cation would predict distinct chemical shifts for the protons and carbons of the isoquinolinium ring and the butyl chain, which could be correlated with such experimental data.

Quantum Chemical Investigations of Chemical Interactions

Quantum chemical methods are instrumental in understanding the electronic structure and non-covalent interactions of molecules like Isoquinolinium, 2-butyl-. These investigations provide insights into the molecule's reactivity and its interactions with other chemical species.

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For the Isoquinolinium, 2-butyl- cation, the MEP would show a region of positive potential localized around the nitrogen atom and the aromatic ring, indicating its susceptibility to attack by nucleophiles. The butyl chain would exhibit a more neutral potential.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

LUMO: For a cationic species like Isoquinolinium, 2-butyl-, the LUMO would likely be distributed over the electron-deficient aromatic isoquinolinium ring system. The energy of the LUMO indicates the molecule's ability to accept an electron.

HOMO: The HOMO would be associated with the regions of higher electron density, potentially involving the π-system of the aromatic rings. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Interaction Energy Decomposition Analysis: When studying the interaction of Isoquinolinium, 2-butyl- with another molecule (e.g., a solvent molecule or an anion), quantum chemical methods can be used to calculate the total interaction energy. Furthermore, energy decomposition analyses can partition this interaction energy into physically meaningful components, such as:

Electrostatic interactions: The dominant attractive force between the cation and an anion or a polar molecule.

Dispersion forces (van der Waals): Important for the interaction of the nonpolar butyl chain.

Polarization (induction): The distortion of the electron cloud of one molecule due to the electric field of the other.

Charge transfer: The donation of electron density from the orbitals of one molecule to the orbitals of the other.

These analyses reveal that the interactions of the isoquinolinium part of the cation are primarily electrostatic, while the butyl chain contributes significantly through dispersion interactions. researchgate.net

Applications in Advanced Materials Science and Catalysis

Ionic Liquid Crystals Based on Isoquinolinium Derivatives

Ionic liquid crystals (ILCs) are a fascinating class of materials that merge the properties of ionic liquids (e.g., low volatility, high thermal stability) with the self-organizing behavior of liquid crystals. Isoquinolinium salts have been successfully employed as the cationic component in the design of thermotropic liquid crystals, where the mesophase behavior is induced by temperature changes.

The design of isoquinolinium-based ILCs hinges on creating a molecule with an amphiphilic character, balancing a polar, ionic "head" (the isoquinolinium ring) with a nonpolar, aliphatic "tail". ipcms.fr This is typically achieved through the quaternization of the isoquinoline (B145761) nitrogen atom with a long-chain alkyl halide. researchgate.netrsc.org While the specific subject is 2-butylisoquinolinium, the principles of forming liquid crystalline phases generally require longer alkyl chains (e.g., C12 to C22). researchgate.netrsc.org The synthesis is a direct alkylation reaction, a well-established method for preparing N-heterocyclic ionic liquids. unl.ptmdpi.com

Table 1: Key Molecular Design Strategies for Isoquinolinium ILCs

| Design Parameter | Influence on Liquid Crystalline Properties |

|---|---|

| Cation Alkyl Chain Length | Longer chains (typically >C8) promote the formation of ordered mesophases by enhancing van der Waals interactions and micro-segregation. researchgate.netrsc.org |

| Anion Type and Size | The size and shape of the anion affect the packing efficiency and melting point. Larger, more voluminous anions can lower transition temperatures. researchgate.netrsc.org |

| Anion Structure | Incorporating long alkyl chains into the anion can drastically alter thermal behavior and induce mesomorphism with shorter-chained cations. researchgate.netrsc.org |

| Molecular Shape | A rod-like molecular structure, arising from the combination of the planar isoquinolinium head and a linear alkyl tail, favors the formation of lamellar (smectic) phases. unl.pt |

The emergence of liquid crystalline phases in isoquinolinium salts is governed by a delicate interplay between strong electrostatic interactions at the ionic headgroups and weaker van der Waals forces among the aliphatic tails. researchgate.netrsc.org This competition leads to nanoscale segregation of the polar and nonpolar domains, resulting in the formation of ordered, layered structures characteristic of smectic A (SmA) phases. researchgate.net

Several key structure-property relationships have been established:

Alkyl Chain Length: There is a minimum alkyl chain length required to induce mesomorphism. This minimum length increases as the size of the anion increases, because larger anions disrupt the efficient packing of the cations. researchgate.netrsc.org

Anion Size: For a given cation, increasing the size of the anion (e.g., from Br⁻ to BF₄⁻ to PF₆⁻) tends to lower the melting and clearing temperatures of the liquid crystal phase. researchgate.netrsc.org

Table 2: Effect of Ion Structure on Mesophase Behavior in (Iso)quinolinium Salts

| Cation/Anion Combination | Observed Mesophase | Key Structural Influence |

|---|---|---|

| Long-chain N-alkylisoquinolinium / Spherical Anions (Br⁻, BF₄⁻, PF₆⁻) | Smectic A researchgate.netrsc.org | Sufficient van der Waals forces from long alkyl chains overcome the disruptive effect of electrostatic interactions, leading to layered structures. researchgate.netrsc.org |

| Short-chain N-alkylisoquinolinium / Anions with Alkyl Chains (e.g., Dodecyl Sulfate) | Smectic A researchgate.netrsc.org | The anion contributes significantly to the nonpolar volume, allowing for mesophase formation even with shorter N-alkyl chains on the cation. researchgate.netrsc.org |

Isoquinolinium salts are known to possess intrinsic photophysical properties due to their polyaromatic structure. rsc.org This fluorescence can be incorporated into ionic liquid crystals to create materials with tunable optical properties. The emission maxima, quantum yield, and fluorescence lifetime of these materials can be modulated by altering the molecular structure and the local environment. rsc.org

By attaching fluorophores to the isoquinolinium core or by selecting specific counter-ions, it is possible to design luminescent ILCs. The self-organizing nature of the liquid crystal phase can align these chromophores, leading to anisotropic optical properties, such as polarized emission. The optical properties of such materials can often be tuned by external stimuli like electric fields or temperature, which alter the alignment of the liquid crystal domains. mdpi.com While research has often focused on other cations like imidazolium or pyridinium, the principles are directly applicable to isoquinolinium systems. ipcms.fr The development of such materials is aimed at applications in displays, sensors, and nonlinear optical devices. lew.rounlv.edu

Catalysis by Isoquinolinium Salts and Derivatives

The cationic nature of the isoquinolinium ring makes it a candidate for several catalytic applications. The positive charge can be harnessed to stabilize anionic intermediates, or the amphiphilic character of N-alkylated salts can be used to create reaction-promoting microenvironments in solution.

N-alkylisoquinolinium salts, including 2-butylisoquinolinium, are cationic surfactants. When dissolved in water above a certain concentration (the critical micelle concentration), these molecules can self-assemble into spherical aggregates called micelles. rsc.org In these structures, the hydrophobic butyl "tails" form a nonpolar core, while the charged isoquinolinium "heads" remain exposed to the aqueous solvent.

Concentration Effect: By sequestering reactants from the bulk solvent, the micelle dramatically increases their effective local concentration, leading to accelerated reaction rates. rsc.org

Medium Effect: The nonpolar environment inside the micelle can stabilize transition states or intermediates that are disfavored in the bulk aqueous phase, providing an alternative, lower-energy reaction pathway. nih.gov

This approach aligns with the principles of green chemistry by enabling organic reactions to be performed in water, reducing the need for volatile organic solvents. nih.gov Cationic micelles, such as those formed by 2-butylisoquinolinium salts, are particularly effective at stabilizing anionic transition states at the micelle-water interface.

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. mdpi.com One emerging subfield is anion-binding catalysis, where a cationic catalyst stabilizes an anionic intermediate or transition state, often through non-covalent interactions like hydrogen bonding or electrostatic forces. wiley-vch.de

The positively charged nitrogen atom of an isoquinolinium salt makes it an effective Lewis acidic center capable of binding and activating anions. nih.gov While catalysis is often demonstrated with highly electron-deficient pyridinium systems, the same principle applies to isoquinolinium cations. nih.gov In this catalytic mode, the isoquinolinium cation can act as a "phase-transfer catalyst" for anions or, more directly, activate a substrate by abstracting an anion (like a halide) from an electrophile. This generates a more reactive cationic species and an isoquinolinium-anion ion pair. This strategy has been successfully applied in the dearomatization of isoquinolines using other types of anion-binding catalysts, demonstrating the relevance of the isoquinoline scaffold in such transformations. rsc.org

Electrocatalysis

While direct applications of 2-butylisoquinolinium as a primary electrocatalyst are not extensively documented, its role in electrochemical processes is noteworthy. Isoquinolinium salts, as ionic compounds, can serve as supporting electrolytes in various electrochemical systems. In this capacity, they provide conductivity to the solution and can influence the structure of the electrical double layer at the electrode-electrolyte interface. This modification of the interface can, in turn, affect the kinetics and selectivity of electrocatalytic reactions. The adsorption of the 2-butylisoquinolinium cation onto the electrode surface can alter the local environment for an electrocatalytic process, potentially influencing reaction pathways and product distribution.

Photoredox Catalysis

Isoquinolinium salts have been explored in the realm of photoredox catalysis, a field that utilizes visible light to drive chemical reactions. researchgate.netresearchgate.net In these catalytic cycles, the isoquinolinium moiety can act as an electron acceptor or mediator. Upon photoexcitation, a primary photocatalyst can transfer an electron to the isoquinolinium salt, generating a highly reactive radical species that can then engage in subsequent chemical transformations. Although in some reported dearomative photocycloaddition reactions, the use of isoquinolinium salts resulted in lower isolated yields compared to pyridinium-based salts, their involvement highlights their potential to participate in single-electron transfer (SET) processes. researchgate.net The specific redox potential of the 2-butylisoquinolinium derivative can be tuned by modifying its chemical structure, allowing for its potential integration into a variety of photoredox systems to facilitate challenging chemical transformations under mild conditions. sigmaaldrich.comnih.gov

Fluorescent Dyes and Sensors

The inherent aromatic structure of the isoquinoline core imparts fluorescent properties to its derivatives, including 2-butylisoquinolinium. These compounds can absorb light in the ultraviolet or visible region and subsequently emit light of a longer wavelength. This fluorescence is sensitive to the local molecular environment, a property that is exploited in the development of chemical sensors.

Aggregation-Induced Emission (AIE) Properties

A particularly interesting photophysical phenomenon observed in related quinolinium and pyridinium salts is Aggregation-Induced Emission (AIE). researchgate.netosi.lv In contrast to typical fluorescent dyes that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules (AIEgens) are non-emissive when dissolved but become highly luminescent upon aggregation. researchgate.netnih.govchemrxiv.org This effect is generally attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

For N-alkylated salts, the length of the alkyl chain, such as the butyl group in 2-butylisoquinolinium, plays a crucial role in the self-aggregation process and the manifestation of AIE properties. nih.gov Studies on similar cationic emitters have shown that while the molecules may be weakly emissive in dilute solutions, the formation of molecular aggregates in poor solvents or in the solid state can lead to a significant enhancement of fluorescence. researchgate.netrsc.org For instance, a tripodal liquid-crystalline quinolinium salt was found to be non-luminescent in a THF solution but exhibited strong yellow photoluminescence in a THF/water mixture where it aggregates. researchgate.net

Photophysical Properties (e.g., fluorescence quantum yield, lifetime)

The photophysical properties of isoquinolinium derivatives are dictated by their molecular structure and environment. The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, and the fluorescence lifetime (τ), the average time the molecule spends in the excited state, are key parameters. For AIE-active quinolinium salts, the quantum yield can be negligible in solution (e.g., ~0.0%) but can increase significantly in the aggregated or solid state (e.g., up to 12.6%). researchgate.net

The table below presents representative photophysical data for a related AIE-active quinolinium salt, illustrating the typical changes observed between the solution and aggregated states.

| Property | Value in Solution (THF) | Value in Aggregated State (THF/Water) | Value in Solid State |

| Max. Absorption Wavelength (λabs) | Data not available | Data not available | Data not available |

| Max. Emission Wavelength (λem) | Not emissive | ~580 nm (Yellow) | ~570 nm (Yellow) |

| Fluorescence Quantum Yield (Φ) | ~0.0% | 5.2% | 12.6% |

| Fluorescence Lifetime (τ) | Not applicable | Data not available | Data not available |

Data is representative for AIE-active quinolinium salts and serves as an illustration for the properties of 2-butylisoquinolinium. researchgate.net

Applications in Optical Materials and Devices (e.g., Organic Light-Emitting Diodes)

The strong solid-state luminescence of isoquinolinium derivatives, particularly those exhibiting AIE, makes them promising candidates for applications in optical materials and devices, such as Organic Light-Emitting Diodes (OLEDs). uniss.itresearchgate.net In an OLED, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, charge carriers (electrons and holes) are injected, which then recombine in the emissive layer to produce light.

Materials that are highly fluorescent in the solid state are essential for efficient OLEDs. The AIE properties of compounds like 2-butylisoquinolinium are highly advantageous, as they mitigate the efficiency losses typically caused by aggregation-caused quenching in the solid-film state of the device. nih.gov Quinolone and isoquinoline derivatives have been successfully used as the light-emitting layer in OLED devices. researchgate.net Furthermore, due to their ionic nature and charge-carrying capabilities, these compounds could also function as electron transport or hole transport materials within the layered structure of an OLED, contributing to improved device performance and stability. mdpi.com

Corrosion Inhibition Studies (Focus on chemical interaction mechanisms)

Quaternary ammonium (B1175870) salts, including 2-butylisoquinolinium derivatives, have been widely investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnih.gov The primary mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The chemical interaction mechanism is multifaceted:

Electrostatic Interaction: In acidic solutions, the metal surface often carries a net negative charge. The positively charged 2-butylisoquinolinium cation is electrostatically attracted to the metal surface.

Chemisorption and Physisorption: Adsorption can occur through both physical and chemical interactions. The π-electrons of the isoquinoline ring system can interact with the vacant d-orbitals of the metal atoms, leading to a stronger, more stable chemisorptive bond. The presence of heteroatoms (in this case, the nitrogen atom) further facilitates this interaction. researchgate.net Physisorption occurs via the electrostatic attraction between the charged species.

Formation of a Protective Film: Upon adsorption, the organic molecules arrange themselves on the metal surface, forming a dense, hydrophobic film. The bulky isoquinoline ring and the flexible butyl chain contribute to the surface coverage. This film acts as a physical barrier, preventing corrosive species like H+ and Cl- ions from reaching the metal surface and blocking the active sites for corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution).

Hydrophobic Effect: The butyl group and the aromatic rings introduce a hydrophobic character to the adsorbed layer, which helps to repel water and other corrosive aqueous species from the metal surface.

Studies on similar quinolinium-based inhibitors have demonstrated that their inhibition efficiency increases with concentration, indicating that a more complete protective layer is formed at higher concentrations. researchgate.netnih.gov

Surface Adsorption Characteristics and Adsorption Isotherms

No specific studies detailing the surface adsorption characteristics or adsorption isotherms (e.g., Langmuir, Freundlich) for Isoquinolinium, 2-butyl- could be located. While general principles of adsorption and various isotherm models are well-documented for other compounds, applying these without specific experimental data for Isoquinolinium, 2-butyl- would be speculative and not scientifically rigorous.

Additives in Industrial Chemical Processes and Materials Processing

Applications in Metal Plating and Surface Brightness Enhancement

General literature confirms that N-heterocyclic organic compounds and quaternary ammonium salts can be utilized as leveling agents and grain refiners in electroplating baths to enhance surface brightness and achieve uniform metal deposits. These compounds typically function by adsorbing onto the cathode surface, particularly at sites of high current density, to modulate metal ion deposition. However, no specific performance data, efficiency metrics, or detailed research findings concerning the application of Isoquinolinium, 2-butyl- as a leveling agent or brightness enhancer in any metal plating process were found.

Use as Demulsifiers and Flocculating Agents in Petroleum Industry

The role of quaternary ammonium salts as demulsifiers and flocculants in the petroleum industry is well-established. Their cationic nature allows them to interact with the negatively charged interfaces of water droplets in crude oil emulsions, neutralizing repulsive forces and promoting coalescence (demulsification) and aggregation (flocculation). This mechanism involves the adsorption of the cationic head group at the oil-water interface, disrupting the stabilizing film. Despite this general understanding, no specific research articles, patents, or technical data sheets detailing the efficiency, mechanism, or application of Isoquinolinium, 2-butyl- as a demulsifier or flocculating agent for crude oil emulsions could be identified.

Due to the absence of specific data for "Isoquinolinium, 2-butyl-" in the requested application areas, it is not possible to construct an article that meets the required standards of being thorough, informative, and scientifically accurate. The generation of data tables and detailed research findings as stipulated in the instructions is therefore unachievable.

Emerging Research Avenues and Future Perspectives

Development of Novel Isoquinolinium, 2-butyl- Architectures with Tailored Functionality

The development of novel molecular architectures based on the Isoquinolinium, 2-butyl- scaffold is a primary area of current research. The goal is to synthesize derivatives with tailored functionalities to meet specific application demands. This involves the strategic introduction of various substituents onto the isoquinoline (B145761) ring system.

Researchers are exploring synthetic routes to introduce electron-donating or electron-withdrawing groups at different positions of the isoquinoline core. These modifications can significantly influence the electronic properties, solubility, and reactivity of the resulting compounds. For instance, the incorporation of fluorescent moieties could lead to the development of novel probes for bioimaging or chemical sensing.

Key synthetic strategies for achieving these tailored architectures include:

Direct C-H Functionalization: This modern synthetic approach allows for the direct attachment of functional groups to the carbon-hydrogen bonds of the isoquinoline ring, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions.

Multi-component Reactions: These reactions enable the assembly of complex molecules from three or more starting materials in a single step, providing rapid access to a diverse library of Isoquinolinium, 2-butyl- derivatives.

Post-quaternization Modification: This involves first synthesizing the Isoquinolinium, 2-butyl- salt and then modifying the isoquinoline ring or the butyl chain.

The table below summarizes some potential functional groups and their expected impact on the properties of Isoquinolinium, 2-butyl- derivatives.

| Functional Group | Potential Position(s) | Expected Impact on Properties | Potential Application |

| Methoxy (-OCH3) | C5, C7 | Increased electron density, enhanced fluorescence | Fluorescent probes |

| Nitro (-NO2) | C5, C8 | Decreased electron density, altered redox potential | Redox-active materials |

| Amino (-NH2) | C5, C6 | Increased basicity, potential for further functionalization | Precursors for pharmaceuticals |

| Phenyl (-C6H5) | C1, C4 | Increased steric bulk, modified photophysical properties | Organic light-emitting diodes (OLEDs) |

Integration of Isoquinolinium, 2-butyl- in Hybrid Material Systems for Advanced Applications

The integration of Isoquinolinium, 2-butyl- into hybrid material systems is a promising avenue for creating advanced materials with synergistic properties. nih.govchemrxiv.org Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, can exhibit enhanced mechanical strength, thermal stability, and novel electronic or optical properties. nih.govchemrxiv.orgdiva-portal.org

Another strategy is the covalent grafting of Isoquinolinium, 2-butyl- derivatives onto the surface of inorganic nanoparticles, such as silica (B1680970) or gold. This surface modification can improve the dispersibility of the nanoparticles in organic solvents and introduce new functionalities. For instance, Isoquinolinium, 2-butyl- functionalized nanoparticles could be used as catalysts or in drug delivery systems.

The following table outlines potential hybrid material systems incorporating Isoquinolinium, 2-butyl- and their prospective applications.

| Inorganic Component | Type of Interaction | Potential Hybrid System | Advanced Application |

| Metal Halide (e.g., PbI2) | Ionic Bonding | Perovskite | Solar Cells, LEDs |

| Metal Oxides (e.g., SiO2) | Covalent Bonding | Surface-functionalized nanoparticles | Catalysis, Sensing |

| Clay Minerals | Ion Exchange | Intercalated nanocomposites | Polymer reinforcement |

| Polyoxometalates | Electrostatic Interaction | Organic-inorganic polyanion salts | Catalysis, Electrochromic devices |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms involving Isoquinolinium, 2-butyl- is crucial for optimizing existing applications and designing new ones. The combination of advanced experimental techniques and computational modeling provides a powerful toolkit for elucidating these mechanisms at the molecular level.

Experimental Approaches:

In-situ Spectroscopy: Techniques such as NMR and Raman spectroscopy allow for the real-time monitoring of reactions, providing valuable information about the formation and consumption of intermediates. nih.gov

Kinetic Studies: By measuring reaction rates under different conditions (e.g., temperature, concentration, solvent), it is possible to determine the rate law and activation parameters, which are key to understanding the reaction mechanism. rsc.org

Isotope Labeling: The use of isotopically labeled reactants can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of reactants, intermediates, and transition states, providing insights into their relative stabilities and the energy barriers of different reaction pathways. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time, offering a detailed picture of solvent effects and conformational changes that may influence reactivity.

By combining these approaches, researchers can build a comprehensive picture of the reaction mechanisms. For example, a proposed mechanism based on kinetic data can be validated through DFT calculations of the transition state energies.

Exploration of New Catalytic Transformations and Synthetic Utilities

The catalytic potential of Isoquinolinium, 2-butyl- and its derivatives is a rapidly developing area of research. Their ionic nature and ability to be functionalized make them attractive candidates for a variety of catalytic applications.

As Phase-Transfer Catalysts:

Due to their quaternary ammonium (B1175870) salt structure, Isoquinolinium, 2-butyl- salts can act as phase-transfer catalysts. They can facilitate the transfer of anionic reactants from an aqueous phase to an organic phase, thereby accelerating reactions between immiscible reactants. This is particularly useful in green chemistry, as it can reduce the need for organic solvents.

As Organocatalysts:

Functionalized Isoquinolinium, 2-butyl- derivatives bearing a reactive moiety, such as a hydroxyl or amino group, can act as organocatalysts. These catalysts can activate substrates through the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding.

In Photoredox Catalysis:

The isoquinolinium core can be rendered photoactive through appropriate substitution. Such derivatives could serve as organic photoredox catalysts, which use visible light to drive chemical reactions. This approach offers a sustainable alternative to traditional metal-based catalysts.

The synthetic utility of Isoquinolinium, 2-butyl- also extends to its use as a precursor for other valuable compounds. For example, reduction of the isoquinolinium ring can lead to the formation of tetrahydroisoquinolines, a common scaffold in many natural products and pharmaceuticals.

The table below lists some potential catalytic transformations and synthetic utilities of Isoquinolinium, 2-butyl-.

| Catalytic Transformation / Synthetic Utility | Role of Isoquinolinium, 2-butyl- | Example Reaction |

| Nucleophilic Substitution | Phase-Transfer Catalyst | Williamson ether synthesis |

| Aldol (B89426) Condensation | Organocatalyst | Asymmetric aldol reaction |

| C-H Activation | Photoredox Catalyst | Light-induced arylation |

| Synthesis of Tetrahydroisoquinolines | Synthetic Precursor | Reduction with sodium borohydride |

Q & A

Basic Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms quaternization via deshielded aromatic protons (δ 8.5–9.5 ppm) and butyl chain integration.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M⁺] ions; fragmentation patterns validate structure.

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95% typical). Cross-validation with elemental analysis ensures stoichiometric accuracy .

How can computational modeling (e.g., DFT) elucidate the electronic structure and reactivity of 2-butyl-isoquinolinium cations in solution?

Advanced Question

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts charge distribution, frontier molecular orbitals (HOMO/LUMO), and solvation effects. Polarizable Continuum Models (PCM) simulate solvent interactions (e.g., water vs. DMSO), explaining cation stability and nucleophilic attack susceptibility. MD simulations further reveal aggregation behavior in ionic liquids .

What experimental design strategies mitigate confounding variables in studying the antimicrobial activity of 2-butyl-isoquinolinium compounds?

Advanced Question

Use a factorial design to isolate variables (e.g., concentration, pH, bacterial strain). Include: